(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol
Overview
Description
(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol is a chiral organic compound that features a naphthol moiety and an alpha-aminobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol typically involves the following steps:
Nucleophilic Substitution: The initial step often involves the nucleophilic substitution of an alpha-halocarboxylic acid with an appropriate amine to introduce the alpha-aminobenzyl group.
Strecker Synthesis: Another common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid derivative.
Alkylation of Acetamidomalonate: This method involves the alkylation of acetamidomalonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the target compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthol moiety, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism of action of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
alpha-Aminobenzylpenicillin: Shares the alpha-aminobenzyl group but differs in its core structure and biological activity.
N-Substituted Amino Acids: These compounds have similar structural features but differ in their side chains and specific applications.
Uniqueness: (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol is unique due to its specific combination of a naphthol moiety and an alpha-aminobenzyl group, which imparts distinct chemical and biological properties. Its chiral nature further enhances its potential for selective interactions in various applications.
Properties
IUPAC Name |
1-[(S)-amino(phenyl)methyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMIGEOOGFFCNT-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=C(C=CC3=CC=CC=C32)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219897-38-8 | |
Record name | Betti base, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BETTI BASE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690BIU4WIK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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